molecular formula C20H15ClN4O2S2 B2631639 N-(3-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251602-74-0

N-(3-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2631639
CAS No.: 1251602-74-0
M. Wt: 442.94
InChI Key: DNRFIFCVLHEJBC-UHFFFAOYSA-N
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Description

“N-(3-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” is a complex organic compound. It contains several heterocyclic moieties, including thiophene and oxadiazole .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing thiophene and oxadiazole derivatives involve various condensation reactions .


Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . It also contains an oxadiazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Compounds with structures related to the queried chemical, such as 1,3,4-oxadiazole derivatives, have been synthesized and evaluated for antimicrobial properties. These studies reveal significant activity against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents (Chawla et al., 2010). Furthermore, research into N-substituted-2-amino-1,3,4-thiadiazoles has shown promising antitumor and antioxidant activities, suggesting a broad spectrum of biological efficacy for compounds within this chemical family (Hamama et al., 2013).

Anticancer Applications

  • Cytotoxicity Against Cancer Cell Lines : Derivatives similar to the query compound have been synthesized and screened for cytotoxicity on various cancer cell lines, including PANC-1, HepG2, and MCF7. Some of these compounds displayed high cytotoxicity, indicating their potential as templates for developing new anticancer drugs (Vinayak et al., 2014).

Biochemical Research

  • Synthesis for Biochemical Studies : The structural complexity and variety of activities demonstrated by compounds structurally related to "N-(3-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide" make them suitable candidates for biochemical research. For instance, studies on the synthesis and biological assessment of triazolo[4,3-a]pyridine derivatives with 1,2,4-oxadiazol cycles have provided insights into their potential biological properties and applications in medicinal chemistry (Karpina et al., 2019).

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S2/c21-14-5-1-4-13(10-14)11-23-17(26)12-29-20-15(6-2-8-22-20)19-24-18(25-27-19)16-7-3-9-28-16/h1-10H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRFIFCVLHEJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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